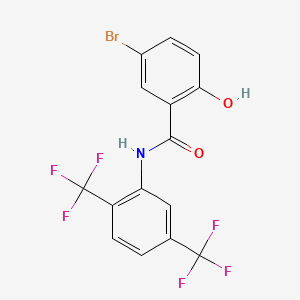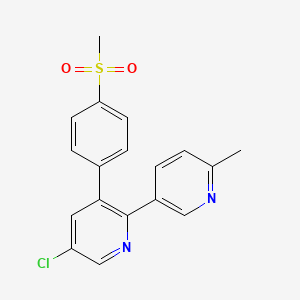
Exaprolol
Übersicht
Beschreibung
Exaprolol ist ein Beta-Adrenozeptor-Antagonist, allgemein bekannt als Betablocker. Es wird hauptsächlich zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt, darunter Bluthochdruck und Herzrhythmusstörungen. Der IUPAC-Name der Verbindung lautet 1-(2-Cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Exaprolol wird durch einen mehrstufigen Prozess synthetisiert. Die Synthese beginnt mit der Reaktion von 2-Cyclohexylphenol mit Epichlorhydrin, wodurch ein Epoxid-Zwischenprodukt gebildet wird. Dieses Zwischenprodukt wird dann mit Isopropylamin umgesetzt, um this compound zu ergeben .
Industrielle Produktionsverfahren
In industriellen Umgebungen umfasst die Synthese von this compound ähnliche Schritte, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet typischerweise die Verwendung von Lösungsmitteln und Katalysatoren, um die Reaktionen zu erleichtern und die Effizienz zu verbessern .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu erhalten.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an der Phenoxygruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid verwendet werden.
Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Halogenide oder Amine.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise Oxidation zu hydroxylierten Metaboliten führen, während Reduktion zu dealkylierten Produkten führen kann .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Modellverbindung in Studien zu Beta-Adrenozeptor-Antagonisten verwendet.
Biologie: this compound wird verwendet, um die Auswirkungen von Betablockern auf zelluläre Prozesse zu untersuchen.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Wirkungen bei der Behandlung von Herz-Kreislauf-Erkrankungen untersucht.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Blockierung von Beta-Adrenozeptoren, Proteinen, die auf der Zelloberfläche von Herz und Blutgefäßen vorkommen. Durch die Hemmung dieser Rezeptoren reduziert this compound die Wirkungen von Adrenalin und Noradrenalin, was zu einer Senkung der Herzfrequenz und des Blutdrucks führt. Diese Wirkung trägt dazu bei, die Symptome von Bluthochdruck und Herzrhythmusstörungen zu lindern .
Analyse Chemischer Reaktionen
Types of Reactions
Exaprolol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: This compound can undergo substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated metabolites, while reduction can produce dealkylated products .
Wissenschaftliche Forschungsanwendungen
Exaprolol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of beta-adrenoceptor antagonists.
Biology: this compound is used to study the effects of beta-blockers on cellular processes.
Medicine: The compound is investigated for its potential therapeutic effects in treating cardiovascular diseases.
Wirkmechanismus
Exaprolol exerts its effects by blocking beta-adrenoceptors, which are proteins found on the surface of cells in the heart and blood vessels. By inhibiting these receptors, this compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. This action helps to alleviate symptoms of hypertension and arrhythmias .
Vergleich Mit ähnlichen Verbindungen
Exaprolol ähnelt anderen Betablockern wie Propranolol und Metoprolol. Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Propranolol: Im Gegensatz zu this compound ist Propranolol nicht selektiv und blockiert sowohl Beta-1- als auch Beta-2-Rezeptoren.
Liste ähnlicher Verbindungen
- Propranolol
- Metoprolol
- Atenolol
- Bisoprolol
Eigenschaften
IUPAC Name |
1-(2-cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-14(2)19-12-16(20)13-21-18-11-7-6-10-17(18)15-8-4-3-5-9-15/h6-7,10-11,14-16,19-20H,3-5,8-9,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXHHEZNIJUQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59333-90-3 (hydrochloride) | |
| Record name | Exaprolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20866509 | |
| Record name | 1-Isopropylamino-3-(2-cyclohexylphenoxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55837-19-9 | |
| Record name | Exaprolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55837-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Exaprolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isopropylamino-3-(2-cyclohexylphenoxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EXAPROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4XX54I93R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B1671751.png)












